molecular formula C12H18N2O B2905094 [(2R)-4-benzylmorpholin-2-yl]methanamine CAS No. 214273-17-3

[(2R)-4-benzylmorpholin-2-yl]methanamine

Cat. No.: B2905094
CAS No.: 214273-17-3
M. Wt: 206.289
InChI Key: CKZVBXBEDDAEFE-GFCCVEGCSA-N
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Description

[(2R)-4-benzylmorpholin-2-yl]methanamine is a chemical compound with the molecular formula C12H18N2O. It is a morpholine derivative with a benzyl group attached to the nitrogen atom and a methanamine group at the 2-position.

Mechanism of Action

Mode of Action

As with the targets, more research is needed to elucidate how this compound interacts with its targets and the resulting changes that occur .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of [(2R)-4-benzylmorpholin-2-yl]methanamine are not well documented. Pharmacokinetics is a crucial aspect of drug development as it influences the bioavailability of a compound. Understanding the pharmacokinetics of this compound will provide insights into its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-4-benzylmorpholin-2-yl]methanamine typically involves the reaction of morpholine with benzyl chloride to form 4-benzylmorpholine. This intermediate is then subjected to reductive amination with formaldehyde and ammonia to yield the final product . The reaction conditions generally include the use of a solvent such as ethanol or methanol, and the reactions are carried out under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as crystallization or distillation are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

[(2R)-4-benzylmorpholin-2-yl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

[(2R)-4-benzylmorpholin-2-yl]methanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Comparison with Similar Compounds

[(2R)-4-benzylmorpholin-2-yl]methanamine can be compared with other morpholine derivatives such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

[(2R)-4-benzylmorpholin-2-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c13-8-12-10-14(6-7-15-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10,13H2/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZVBXBEDDAEFE-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H](CN1CC2=CC=CC=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

(RS)-2-Aminomethyl-4-benzylmorpholine (326.1 g) was dissolved in ethanol (3 L) and dibenzoyl-D-tartaric monohydrate (535 g) was added. The mixture was refluxed for dissolution and then left standing at room temperature for 16 hours. The precipitated crystals were collected by filtration and recrystallized from a mixed solvent of ethanol:water=25:1. The obtained crystals were suspended in water (1.2 L) and aqueous sodium hydroxide solution was added with stirring to make the suspension basic, which was followed by extraction with chloroform. The chloroform layer was dried over anhydrous magnesium sulfate and the solvent was distilled off to give 138.4 g of (S)-2-aminomethyl-4-benzylmorpholine as a colorless oil.
Quantity
326.1 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
[Compound]
Name
dibenzoyl-D-tartaric monohydrate
Quantity
535 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 31.8 g of 2-chloromethyl-4-benzylmorpholine and 30.5 g of potassium phthalimide in 200 ml of dimethylformamide is refluxed for 4 hours and then poured into water. The precipitated crystals are collected by filtration and dried to give 40.2 g of 2-phthalimidomethyl-4-benzylmorpholine. To 400 ml of the ethanol solution of this product is added dropwise a solution of 12.3 g of hydrazine hydrate in 100 ml of ethanol. Further, the resultant mixture is refluxed for 30 minutes. After cooling, insoluble materials are filtered off and the filtrate is concentrated under reduced pressure to give 2-aminomethyl-4-benzylmorpholine as an oily substance. To the solution of 10.3 g of the obtained product in 400 ml of ethanol and 40 ml of water are added 11 g of concentrated hydrochloric acid and 1.1 g of 10% palladium-carbon and the mixture subjected to catalytic reduction at ordinary temperature and atmospheric pressure. After absorbing the theoretical volume of the hydrogen, the catalyst is filtered off and the filtrate is concentrated under reduced pressure. The obtained residue is treated with ethanol-acetone to give 2-(aminomethyl)morpholine dihydrochloride as white crystals, melting at 215°-218° C.
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of crude 4-benzyl-2-phthalimidomethylmorpholine (64 g) in ethanol (500 ml) was added hydrazine monohydrate (18 ml, 0.57 mol) and the mixture was heated under reflux for 2 hours. After cooling, 10% aqueous sodium hydroxide (200 ml) was added to dissolve insolubles and the ethanol was distilled off under reduced pressure. The aqueous layer was extracted with chloroform (200 ml×3), the combined organic layer was dried over potassium carbonate and the solvent was distilled off to give crude 2-aminomethyl-4-benzylmorpholine (42.97 g). This compound was used for the subsequent reaction without purification.
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A solution of 2-azidomethyl-4-benzylmorpholine (15 g) in toluene (40 ml) is added dropwise to a stirred solution of 70% sodium bis(2-methoxyethoxy)aluminum hydride in toluene (60 ml) cooled to -5° C. The reaction mixture is stirred at 25° C. for 1.5 hours and cooled to 10° C., and the excess of the reducing agent is decomposed by the cautious addition of 10% aqueous sodium hydroxide solution. The organic layer is separated, washed successively with water and saturated aqueous sodium chloride solution, and dried over magnesium sulfate. After removal of the solvent under reduced pressure, the title compound is obtained a an oil (11 g).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

(4-Benzylmorpholin-2-yl)methanamine 2d (1.35 g, 6.50 mmol) was dissolved in 30 mL of ethanol followed by the addition of L-(−)-dibenzoyltartaric acid (2.34 g, 6.50 mmol). The reaction solution was heated to reflux for 10 minutes, then cooled down to room temperature, placed for 16 hours resulting in the formation of crystal and filtered. The filter cake was dissolved in 10 mL of water, added with 1 M aqueous sodium hydroxide solution to adjust pH to 9 and extracted with dichloromethane (30 mL×3). The combined organic phase was dried over anhydrous sodium sulfate, filtered and the filtrate was concentrated under reduced pressure to obtain the title compound [(2R)-4-benzylmorpholin-2-yl]methanamine 15a (0.28 g, yield: 28.0%) as a light yellow oil liquid.
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
L-(−)-dibenzoyltartaric acid
Quantity
2.34 g
Type
reactant
Reaction Step Two

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